molecular formula C13H13ClO4 B070400 Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate CAS No. 169544-41-6

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

Cat. No. B070400
M. Wt: 268.69 g/mol
InChI Key: CWGPJEWLCBNHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211927B2

Procedure details

A 1.0 M solution of lithium bis(trimethylsilyl)amide in tetrahydrofuran (30 mL, 30 mmol) in anhydrous diethyl ether (120 mL) under argon was cooled to −78° C. in a dry ice/acetone bath. A solution of 4-chloropropiophenone (5.0 g, 29.7 mmol) in anhydrous ether (24 mL) was added dropwise and the mixture was stirred an additional 45 minutes at −78° C. Diethyl oxalate (4.6 mL, 33.9 mmol) was added in one portion; the reaction was warmed to room temperature, and stirred overnight. The light yellow precipitate that formed was collected, washed with ether and dried under vacuum to obtain the lithium enolate of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (2.75 g, 10.0 mmol).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].O1CCCC1.[CH3:16][CH2:17][C:18]([C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=1)=[O:19].[C:27]([O:34][CH2:35][CH3:36])(=[O:33])[C:28]([O:30]CC)=O>C(OCC)C>[Cl:26][C:23]1[CH:22]=[CH:21][C:20]([C:18](=[O:19])[CH:17]([CH3:16])[C:28](=[O:30])[C:27]([O:34][CH2:35][CH3:36])=[O:33])=[CH:25][CH:24]=1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
24 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred an additional 45 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The light yellow precipitate that formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(C(C(=O)OCC)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
AMOUNT: MASS 2.75 g
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.